molecular formula C11H11Cl2NS2 B2550266 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione CAS No. 866151-56-6

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione

Cat. No.: B2550266
CAS No.: 866151-56-6
M. Wt: 292.24
InChI Key: OVMXCLZAIBWLPT-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione is a chemical compound for research use only; it is not intended for diagnostic or therapeutic applications. This substance belongs to the 1,3-thiazinane class, a saturated six-membered ring containing nitrogen and sulfur heteroatoms, which is a scaffold of significant interest in medicinal chemistry . Derivatives of 1,3-thiazinane are recognized as important structural motifs found in various bioactive compounds and have been associated with a broad spectrum of biological activities . Literature indicates that compounds featuring the 1,3-thiazinane ring system can possess efficient insecticidal activity . Furthermore, other thiazinane derivatives have been reported to exhibit diverse pharmacological properties, such as analgesic effects, anti-inflammatory action, and antimicrobial activity, making this chemical class a valuable template for drug discovery research . The presence of the dichlorophenyl moiety in its structure is a common feature in many agrochemical and pharmaceutical agents, often influencing the molecule's bioavailability and target binding affinity. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or for investigating structure-activity relationships in the development of new active substances. This product is strictly for use in laboratory settings.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1,3-thiazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NS2/c12-9-3-2-8(6-10(9)13)7-14-4-1-5-16-11(14)15/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMXCLZAIBWLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)SC1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct synthesis involves the alkylation of 1,3-thiazinane-2-thione with 1,2-dichloro-4-(1-chloroethyl)benzene under basic conditions. Sodium hydride (NaH) serves as the base, facilitating deprotonation of the thione’s sulfur atom, which subsequently attacks the electrophilic carbon in the dichlorophenyl reagent. The reaction proceeds in anhydrous acetonitrile at 353 K for 3 hours, achieving an 87% yield after flash chromatography purification.

Key Steps:

  • Deprotonation: NaH abstracts the acidic proton from the thione group, generating a thiolate ion.
  • Nucleophilic Substitution: The thiolate attacks the benzylic chloride of 1,2-dichloro-4-(1-chloroethyl)benzene, displacing chloride and forming the C–S bond.
  • Work-Up: The crude product is purified via column chromatography (cyclohexane/dichloromethane, 5:1 v/v) to isolate the title compound as a white solid.

Optimization Insights

  • Solvent Choice: Acetonitrile’s high polarity and inertness under basic conditions minimize side reactions.
  • Temperature Control: Maintaining 353 K ensures complete conversion without decomposition of the thermally sensitive thiazinane ring.
  • Base Selection: Sodium hydride outperforms weaker bases (e.g., KOH) by providing stronger deprotonation, critical for activating the thione nucleophile.

Alternative Pathways Explored in Literature

Thiourea Cyclization Approach

A hypothetical route inspired by analogous thiazinane syntheses involves cyclizing a thiourea precursor. N-[(3,4-dichlorophenyl)methyl]thiourea could undergo cyclization with 1,3-dibromopropane under basic conditions to form the thiazinane ring, followed by thionation using phosphorus pentasulfide (P₄S₁₀). While this method remains untested for the target compound, similar protocols yield 1,3-thiazinane-2-thiones in 52–90% yields.

Thiol-Ene Click Chemistry

Recent advances in sulfur chemistry suggest that thiol-ene reactions between 3,4-dichlorobenzyl mercaptan and a diene precursor (e.g., 1,3-butadiene derivatives) could form the thiazinane skeleton. Subsequent oxidation with elemental sulfur might introduce the thione group. However, regioselectivity challenges and the need for stringent anhydrous conditions limit this method’s practicality.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy: The thione (C=S) stretch appears at ~1200 cm⁻¹, while aromatic C–Cl vibrations are observed near 750 cm⁻¹.
  • ¹H NMR (DMSO-d₆):
    • δ 7.65–7.45 (m, 3H, Ar–H)
    • δ 4.21 (s, 2H, SCH₂)
    • δ 3.85–3.70 (m, 4H, NCH₂CH₂)
    • δ 2.95 (t, 2H, CH₂S)

Crystallographic Analysis

X-ray diffraction confirms the thiazinane ring adopts a half-boat conformation, with the dichlorophenyl group oriented perpendicular to the ring plane (dihedral angle = 84.18°). Intramolecular C–H⋯S hydrogen bonding (2.85 Å) stabilizes the structure, while π–π stacking (3.79 Å) dominates crystal packing.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation Route 87 >99 High yield, minimal byproducts Requires toxic solvents (CH₃CN)
Thiourea Cyclization 52–90 90–95 Modular precursor design Multi-step, low atom economy
Thiol-Ene Approach N/A N/A Click chemistry efficiency Untested, regioselectivity issues

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like DMF or DMSO, elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions, enabling the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties : The compound has been investigated for its antimicrobial activities. Studies have shown that derivatives containing thiazinane structures exhibit significant antibacterial effects against various gram-positive and gram-negative bacteria. For instance, compounds derived from thiazinanes have demonstrated activity against Bacillus species .

Anticancer Potential : Research indicates that this compound may possess cytotoxic properties against different cancer cell lines. Evaluations have revealed that certain derivatives can inhibit the growth of cancer cells such as HCT116 and MCF7 . This suggests potential for further development into therapeutic agents targeting cancer.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing various thiazinane derivatives highlighted their effectiveness against bacterial strains. The synthesized compounds were tested using disc diffusion methods, revealing superior activity against specific strains like Bacillus cereus compared to others . This study underscores the significance of structural variations in enhancing biological activity.

Case Study 2: Cytotoxicity Testing

Another investigation assessed the cytotoxic effects of thiazinane derivatives on cancer cell lines. The results indicated that certain modifications to the thiazinane structure could lead to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs . This case illustrates the importance of chemical modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exerting antimicrobial effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione This analogue replaces the methyl group with an ethyl chain at the 3-position. The extended alkyl chain increases molecular weight (Mr = 306.25 vs. 292.27 for the methyl variant) and slightly alters crystal packing, as evidenced by monoclinic symmetry (space group C2/c) and unit cell parameters (a = 13.6003 Å, b = 6.7270 Å, c = 29.149 Å) .
  • 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione Here, the dichlorophenyl group is replaced with a monochloro substituent. The absence of a 3-chloro atom decreases electron-withdrawing effects, which could modulate reactivity in nucleophilic substitution reactions (e.g., with thiols or amines) .

Heterocyclic Core Variations

  • 5-(3,4-Dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione (5a-5k)
    These compounds replace the thiazinane ring with a 1,3,4-oxadiazole scaffold. The oxadiazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. Antimicrobial testing revealed moderate activity against Staphylococcus aureus (MIC = 32–64 µg/mL), suggesting that the oxadiazole-thione system may enhance antibacterial efficacy compared to thiazinane derivatives .

  • Such structural changes highlight the trade-off between aromaticity and steric bulk in drug design .

Antimicrobial Activity

While 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione lacks direct antimicrobial data, its oxadiazole analogues (e.g., compound 4 in ) exhibit broad-spectrum activity. For example, 4 showed inhibitory effects against Candida albicans (MIC = 16 µg/mL), suggesting that the dichlorophenyl-thione pharmacophore is critical for antifungal action .

Cytotoxic Properties

Thiazinane-thiones are less studied for cytotoxicity compared to oxadiazole derivatives. Compound 5k (from ) demonstrated IC₅₀ values of 18.7 µM against MCF-7 breast cancer cells, likely due to the piperidine substituent enhancing cellular uptake. This contrasts with thiazinane derivatives, where the saturated ring may reduce metabolic stability .

Receptor Interactions

Compounds like SR140333 and SR142801 () share the 3,4-dichlorophenyl motif but target neurokinin and sigma receptors.

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
3-[(3,4-DClPh)methyl]-1,3-thiazinane-2-thione C₁₁H₁₀Cl₂NS₂ 292.27 3.5 (est) 0.12 (DMSO)
3-[1-(3,4-DClPh)ethyl]-1,3-thiazinane-2-thione C₁₂H₁₃Cl₂NS₂ 306.25 3.8 (est) 0.09 (DMSO)
Compound 5k () C₁₈H₂₀Cl₂N₄OS 441.34 2.9 0.25 (DMSO)

*Estimated using ChemDraw.

Key Research Findings

Synthetic Flexibility : Thiazinane-thiones are synthesized via nucleophilic substitution or condensation reactions (e.g., with benzotriazoles or chloroethylbenzenes) . The oxadiazole analogues require Mannich reactions, limiting substituent diversity .

Activity Trends : Oxadiazole-thiones generally exhibit stronger antimicrobial activity than thiazinane derivatives, likely due to enhanced electrophilicity from the oxadiazole ring .

Structural Stability : The thiazinane core’s saturated ring improves metabolic stability but may reduce binding affinity compared to aromatic heterocycles like oxadiazoles .

Biological Activity

3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione (CAS No. 866151-56-6) is a thiazinane derivative that has garnered attention for its potential biological activities. This compound features a thiazinane ring substituted with a 3,4-dichlorophenylmethyl group and a thione functional group, which may contribute to its pharmacological properties. The following sections delve into the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₁Cl₂N₁S₂
Molecular Weight 276.24 g/mol
CAS Number 866151-56-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For example:

  • Bacterial Inhibition : The compound has shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Fungal Activity : It also presents antifungal activity against strains like Candida albicans, with similar MIC values.

These findings suggest that the compound may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors critical for microbial growth. The thione group can participate in nucleophilic attacks on essential biomolecules in microorganisms, leading to their inactivation. Additionally, the presence of the dichlorophenyl group enhances lipophilicity, facilitating membrane penetration.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial activity of various thiazine derivatives, including this compound. Results indicated a strong correlation between structural modifications and biological activity, highlighting this compound's potential as a lead structure for new antibiotics .
  • Pharmacological Assessment : Another research article focused on the pharmacological properties of thiazine derivatives in treating infections caused by resistant bacterial strains. This study found that the compound exhibited synergistic effects when combined with conventional antibiotics, suggesting its utility in overcoming antibiotic resistance .

Research Findings

Recent studies have also explored the compound's potential applications beyond antimicrobial activity:

  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through oxidative stress mechanisms.
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory effects in animal models of inflammation. It was found to reduce pro-inflammatory cytokine levels significantly.

Q & A

Basic: What are the standard synthetic routes for 3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione, and how are reaction conditions optimized?

The synthesis typically involves condensation of 3,4-dichlorobenzyl derivatives with thiazinane-thione precursors. Key steps include:

  • Reagent selection : Use of thioamides or thioureas as sulfur donors under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Catalysis : Acidic or basic catalysts (e.g., triethylamine) to accelerate cyclization .
  • Purification : Crystallization from polar aprotic solvents (e.g., dimethylformamide) to isolate the product .
    Optimization focuses on temperature control (room temperature to 80°C), stoichiometric ratios (1:1 to 1:1.2 for precursor:reagent), and reaction time (6–12 hours) to maximize yield while minimizing side products .

Basic: How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves the thiazinane ring conformation and substituent orientation. For example, Acta Crystallographica reports bond angles (C-S-C ≈ 102°) and dihedral angles between the dichlorophenyl group and thiazinane ring .
  • NMR spectroscopy : 1H^1H-NMR identifies methylene protons in the thiazinane ring (δ 3.2–4.1 ppm) and aromatic protons (δ 7.2–7.5 ppm). 13C^{13}C-NMR confirms thiocarbonyl (C=S) signals at ~200 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 318.98) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Error analysis : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify discrepancies caused by solvent effects or conformational flexibility .
  • Dynamic effects : Use variable-temperature NMR to detect rotational barriers in the thiazinane ring or dichlorophenyl group .
  • Cross-validation : Pair XRD-derived bond lengths with IR spectroscopy (C=S stretch ~1200 cm1^{-1}) to confirm structural assignments .

Advanced: What experimental designs are recommended for evaluating environmental fate and transformation pathways?

  • Laboratory studies : Assess hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and biodegradation (microbial consortia) under controlled conditions .
  • Analytical monitoring : Use LC-MS/MS to detect degradation products (e.g., dichlorophenyl metabolites) and quantify half-lives in water/soil matrices .
  • Computational modeling : Apply QSAR models to predict partition coefficients (log P) and bioaccumulation potential .

Advanced: How does structural modification of the thiazinane ring impact biological activity?

  • Comparative studies : Replace the dichlorophenyl group with methoxy or bromo substituents to evaluate antimicrobial potency. For example, triazole-thione analogs show enhanced activity against Candida albicans when electron-withdrawing groups are present .
  • Docking simulations : Map interactions between the thiocarbonyl group and fungal cytochrome P450 enzymes to rationalize structure-activity relationships .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing with Gram-positive/negative bacteria and fungal strains, including controls for solvent interference .

Basic: What are the best practices for reporting synthetic yields and reproducibility?

  • Data transparency : Report yields as mean ± standard deviation across ≥3 independent trials .
  • Error sources : Document batch variability in starting materials (e.g., purity of 3,4-dichlorobenzyl chloride) and solvent quality .
  • Reproducibility checks : Share detailed protocols (e.g., stirring rate, cooling gradients) in supplementary materials .

Advanced: How can researchers address low yield in large-scale synthesis?

  • Process optimization : Switch from batch to flow chemistry to improve heat/mass transfer during cyclization .
  • Catalyst screening : Test ionic liquids (e.g., [BMIM]BF4_4) or phase-transfer catalysts to enhance reaction efficiency .
  • Byproduct analysis : Use GC-MS to identify and mitigate side reactions (e.g., oxidation of the thione group to sulfoxide) .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant aprons due to potential skin/eye irritation .
  • Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before incineration .
  • Storage : Keep in amber glass under inert gas (N2_2) to prevent moisture absorption and thiocarbonyl degradation .

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